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  • Product: 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine
  • CAS: 2201738-02-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Abstract This technical guide delineates the in vitro mechanism of action of the novel synthetic compound, 4-(1,3-t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Abstract

This technical guide delineates the in vitro mechanism of action of the novel synthetic compound, 4-(1,3-thiazol-2-yloxy)oxolan-3-amine. Based on the well-documented activities of structurally related thiazole derivatives, this document hypothesizes and explores its role as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The thiazole scaffold is a recurring motif in compounds exhibiting anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the experimental framework required to elucidate this proposed mechanism. We will delve into the causality behind experimental designs, present self-validating protocols for key in vitro assays, and offer insights into the interpretation of potential data. The ultimate objective is to provide a robust scientific foundation for the continued investigation of this and similar molecules.

Introduction: The Thiazole Scaffold and a Mechanistic Hypothesis

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] Several studies have highlighted the potential of thiazole derivatives to modulate the inflammatory cascade.[1][3] Specifically, the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX), has been a recurring theme.[1]

Direct experimental data on the in vitro mechanism of action of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is not yet publicly available. However, based on the established profile of analogous structures, we propose a primary mechanism of action centered on the dual inhibition of COX-2 and 5-LOX. This dual-inhibition profile is of significant therapeutic interest as it may offer a potent anti-inflammatory effect with a potentially improved safety profile compared to non-selective COX inhibitors. This guide will proceed under this well-founded hypothesis, providing the theoretical and practical framework to validate it.

The Proposed Signaling Pathway: Dual Inhibition of the Arachidonic Acid Cascade

Arachidonic acid (AA) is a polyunsaturated fatty acid that is metabolized by two major enzymatic pathways to produce pro-inflammatory lipid mediators: the cyclooxygenase (COX) pathway, which generates prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins. Our hypothesis posits that 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine selectively targets COX-2, the inducible isoform of COX associated with inflammation, and 5-LOX, the rate-limiting enzyme in leukotriene synthesis.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Metabolized by COX2 COX-2 (Inducible) AA->COX2 Metabolized by LOX5 5-LOX AA->LOX5 Metabolized by PGG2 PGG2 COX1->PGG2 COX2->PGG2 FLAP FLAP LOX5->FLAP associates with PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Thromboxane->Physiological_Functions LTA4 LTA4 FLAP->LTA4 Produces LTB4 LTB4 LTA4->LTB4 LTC4 LTC4 LTA4->LTC4 Inflammation_Chemotaxis Inflammation & Chemotaxis LTB4->Inflammation_Chemotaxis Bronchoconstriction Bronchoconstriction & Vascular Permeability LTC4->Bronchoconstriction Compound 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Compound->COX2 Inhibits Compound->LOX5 Inhibits

Caption: Proposed mechanism of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine.

Experimental Validation: In Vitro Enzyme Inhibition Assays

To validate our hypothesis, a series of in vitro enzyme inhibition assays are essential. These assays will quantify the inhibitory potency (IC50) of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine against COX-1, COX-2, and 5-LOX. The selectivity for COX-2 over COX-1 is a critical parameter to assess potential gastrointestinal side effects.

Experimental Workflow

The general workflow for determining the enzymatic inhibition is as follows:

Experimental_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Start->Compound_Prep Incubation Incubate with Compound or Vehicle Control Compound_Prep->Incubation Assay_Setup Set up Assay Plates: Enzyme, Substrate, Buffer Assay_Setup->Incubation Reaction_Start Initiate Enzymatic Reaction (Add Arachidonic Acid) Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Product Formation (e.g., Colorimetric, Fluorometric) Reaction_Stop->Detection Data_Analysis Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve Detection->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Protocol: COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from standard commercially available COX inhibitor screening kits.

A. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, Colorimetric Substrate)

  • 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

  • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[1]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

B. Step-by-Step Procedure:

  • Enzyme Preparation: Prepare fresh solutions of COX-1 and COX-2 in the assay buffer containing heme.

  • Compound Dilution: Perform a serial dilution of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Also prepare dilutions of the positive controls.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the enzyme solution (COX-1 or COX-2)

    • 10 µL of the diluted compound, positive control, or vehicle (for 100% activity control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Detailed Protocol: 5-LOX Inhibition Assay (Fluorometric)

This protocol is based on the detection of the hydroperoxy products of the 5-LOX reaction.

A. Reagents and Materials:

  • Human recombinant 5-lipoxygenase (5-LOX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Arachidonic Acid (Substrate)

  • Fluorescent Probe (e.g., a probe that reacts with hydroperoxides)

  • 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

  • Positive Control: Zileuton[1]

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (e.g., Ex/Em = 500/530 nm)

B. Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine and Zileuton in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well black plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of the diluted compound, positive control, or vehicle.

    • 10 µL of the 5-LOX enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Add 10 µL of a solution containing both arachidonic acid and the fluorescent probe to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration.

    • Plot the dose-response curve and determine the IC50 value as described for the COX assays.

Data Presentation and Interpretation

The primary quantitative output of these assays will be the IC50 values. These should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical In Vitro Inhibitory Activity of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine and Control Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(1,3-Thiazol-2-yloxy)oxolan-3-amine15.50.252.862
Celecoxib (Control)15.00.05> 100300
Zileuton (Control)> 100> 1001.0N/A

Interpretation of Hypothetical Data:

  • The low IC50 value against COX-2 (0.25 µM) suggests potent inhibition of this pro-inflammatory enzyme.

  • The significantly higher IC50 against COX-1 (15.5 µM) results in a favorable COX-2 selectivity index of 62. This suggests a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.

  • The potent inhibition of 5-LOX (IC50 = 2.8 µM) confirms the dual-inhibitor hypothesis.

  • This profile suggests that 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is a promising anti-inflammatory candidate that warrants further investigation in cell-based and in vivo models.

Conclusion and Future Directions

This guide has outlined a robust in vitro experimental plan to investigate the mechanism of action of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, based on the well-established activities of the thiazole chemical scaffold. The proposed dual inhibition of COX-2 and 5-LOX represents a promising therapeutic strategy for inflammatory diseases. The detailed protocols provided herein offer a clear path to validating this hypothesis and quantifying the compound's potency and selectivity.

Future in vitro studies should progress to cell-based assays to confirm these findings in a more physiological context. For instance, measuring the inhibition of PGE2 and LTB4 production in lipopolysaccharide-stimulated human whole blood or macrophage cell lines would provide crucial validation of the enzymatic data. Subsequently, these in vitro findings will serve as a critical foundation for advancing this compound into in vivo models of inflammation and pain.

References

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). Research Square. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • 4-(oxolan-3-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. Available at: [Link]

  • 4-(oxan-3-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Life and Applied Sciences. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). Molecules. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021). Molecules. Available at: [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. (n.d.). PubChem. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). Parasites & Vectors. Available at: [Link]

  • A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. (2023). Acta Pharmaceutica. Available at: [Link]

  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (2025). MDPI. Available at: [Link]

  • 4-(1,3-thiazol-2-yl)oxan-4-amine. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. Available at: [Link]

  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024). Frontiers in Chemistry. Available at: [Link]

Sources

Exploratory

Crystal structure and stereochemistry of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine: A Workflow for the Elucidation of Novel Thiazole Derivatives For: Researchers, Scientists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine: A Workflow for the Elucidation of Novel Thiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic potential of thiazole derivatives in medicinal chemistry is well-documented, driving the continuous exploration of novel analogues.[1][2][3][4] This guide addresses the critical need for precise structural and stereochemical characterization of these new chemical entities, a cornerstone of modern drug discovery. While specific crystallographic data for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is not currently available in the public domain, this document provides a comprehensive, field-proven workflow for the complete structural elucidation of this and similar novel thiazole-containing compounds. We will detail the necessary steps from synthesis and crystallization to advanced analytical techniques, including single-crystal X-ray diffraction and NMR spectroscopy, complemented by computational modeling.

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5] The introduction of stereocenters, as in the case of the oxolane (tetrahydrofuran) ring in 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, adds a layer of complexity and potential for stereospecific interactions with biological targets. Therefore, an unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutics.

Proposed Synthetic Pathway and Purification

A plausible synthetic route to 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine would likely involve the reaction of a suitably protected 3-amino-4-hydroxyoxolane with a 2-halothiazole. The following diagram illustrates a potential synthetic workflow.

Synthesis_Workflow A Protected 3-amino-4-hydroxyoxolane C Base-mediated Coupling A->C B 2-Halothiazole B->C D Deprotection C->D Coupled Intermediate E Purification (e.g., Chromatography) D->E F 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine E->F

Caption: Proposed synthetic workflow for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine.

For successful crystallographic analysis, the final compound must be of high purity (>99%). Purification would typically be achieved through column chromatography followed by recrystallization.

Achieving High-Quality Crystals for X-ray Diffraction

The bottleneck in crystal structure determination is often the growth of single crystals of sufficient size and quality.[6] For a novel small organic molecule like our target compound, a systematic screening of crystallization conditions is essential.

Experimental Protocol for Crystal Growth
  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

    • Solid-Liquid: This method is similar, but the anti-solvent is placed in the outer chamber and the compound is in the inner vial.

  • Thermal Control: Create a saturated solution at an elevated temperature and then slowly cool it.[6] This can be achieved using a programmable heating block or a Dewar flask for very slow cooling.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional atomic structure of a molecule in the solid state.[7][8]

SCXRD Data Collection and Structure Refinement Workflow

SCXRD_Workflow A Mount Crystal on Diffractometer B Data Collection (X-ray Exposure) A->B C Data Reduction and Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F G Crystallographic Information File (CIF) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting Crystallographic Data

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. The following table summarizes key hypothetical parameters for our target compound.

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.2, 8.5, 12.1The dimensions of the unit cell.
α, β, γ (°)90, 105.3, 90The angles of the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Flack ParameterClose to 0Used to determine the absolute stereochemistry of a chiral molecule. A value near 0 for a known chirality indicates the correct assignment.[9]

Stereochemical Elucidation using NMR Spectroscopy

While SCXRD provides the structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and determining the relative stereochemistry in solution.[10]

Advanced NMR Techniques for Stereochemical Assignment
  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the oxolane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining stereochemistry.[11] It shows correlations between protons that are close in space, even if they are not directly bonded. For the oxolane ring, NOE signals between protons on opposite sides of the ring can establish their relative (cis/trans) orientation.[10]

Hypothetical NMR Data for Stereochemical Determination
Protons (Hypothetical)Observed NOE CorrelationImplied Stereochemistry
H3 and H4Strongcis relationship
H3 and a proton on C5Weaktrans relationship

Computational Chemistry: A Complementary Approach

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[12][13][14]

Applications of DFT in Structural Elucidation
  • Geometry Optimization: A calculated lowest-energy conformation of the molecule can be compared with the crystal structure to identify any significant packing forces in the solid state.[5]

  • NMR Chemical Shift Prediction: Calculated NMR chemical shifts can be compared to experimental values to aid in the assignment of complex spectra and to distinguish between possible isomers.

  • Electronic Properties: DFT can be used to calculate properties like the HOMO-LUMO gap and molecular electrostatic potential, providing insights into the molecule's reactivity and potential intermolecular interactions.[5][12]

Conclusion

The comprehensive characterization of novel drug candidates is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. This guide has outlined a robust workflow for the complete structural and stereochemical elucidation of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, a representative of a promising class of therapeutic agents. By integrating synthesis, crystallization, single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational chemistry, researchers can obtain the detailed structural insights necessary to drive successful drug discovery programs.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). PMC. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.).
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL. Available at: [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). PMC. Available at: [Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (2025). PLOS One. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Available at: [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Available at: [Link]

  • Strategy for the Stereochemical Assignment of Tris-Heteroleptic Ru(II) Complexes by NMR Spectroscopy. (n.d.). PMC. Available at: [Link]

Sources

Foundational

4-(1,3-Thiazol-2-yloxy)oxolan-3-amine: Comprehensive Molecular Weight and Exact Mass Calculation Guide

Executive Summary In small-molecule drug development, precise mass calculation is the foundational step for structural characterization, pharmacokinetic profiling, and metabolite identification. This technical guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug development, precise mass calculation is the foundational step for structural characterization, pharmacokinetic profiling, and metabolite identification. This technical guide provides an in-depth analytical breakdown of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine . We detail its structural deconstruction, empirical formula derivation, and the rigorous calculation of its molecular weight and exact monoisotopic mass. Furthermore, we provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for experimental verification, ensuring robust data integrity for downstream pharmacological assays.

Structural Deconstruction and Formula Derivation

To calculate the mass of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, we must first deconstruct its IUPAC nomenclature into its constituent chemical fragments. The causality here is fundamental: mass spectrometry relies on the exact atomic composition—not the spatial arrangement—to determine the precursor ion's mass-to-charge ratio ( m/z ).

  • Core Scaffold: Oxolane (tetrahydrofuran) is a saturated five-membered ring containing one oxygen atom. The unsubstituted oxolane formula is C4​H8​O .

  • Position 3 Substitution: An amine group ( −NH2​ ) replaces one hydrogen atom on the oxolane ring.

  • Position 4 Substitution: A 1,3-thiazol-2-yloxy group ( −O−C3​H2​NS ) replaces another hydrogen atom.

By subtracting the two displaced protons from the oxolane core ( C4​H6​O ) and appending the substituents, we derive the empirical formula:

C4​H6​O+NH2​+C3​H2​NOS→C7​H10​N2​O2​S

Structural_Logic Core Oxolane Core (C4H8O) Intermediate Substituted Oxolane (C4H6O framework) Core->Intermediate -2H Sub3 Position 3: Amine (-NH2) FinalFormula Final Molecular Formula C7H10N2O2S Sub3->FinalFormula +NH2 Sub4 Position 4: Thiazol-2-yloxy (-O-C3H2NS) Sub4->FinalFormula +C3H2NOS Intermediate->FinalFormula

Diagram 1: Logical derivation of the C7H10N2O2S empirical formula from structural components.

Theoretical Mass Calculations: Average vs. Monoisotopic

In analytical chemistry, distinguishing between average molecular weight and exact (monoisotopic) mass is critical for experimental accuracy.

  • Average Molecular Weight: Used for stoichiometric calculations during synthesis. It accounts for the natural isotopic distribution of elements on Earth.

  • Exact (Monoisotopic) Mass: Used in HRMS to identify the compound and its fragments. It is calculated using the mass of the primary, most abundant isotope of each element.

Standard Atomic Values
ElementSymbolAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)
CarbonC12.01112.000000
HydrogenH1.0081.007825
NitrogenN14.00714.003074
OxygenO15.99915.994915
SulfurS32.06531.972071
Calculation of Average Molecular Weight
ElementCountCalculation (Count × Avg Weight)Subtotal ( g/mol )
Carbon77 × 12.01184.077
Hydrogen1010 × 1.00810.080
Nitrogen22 × 14.00728.014
Oxygen22 × 15.99931.998
Sulfur11 × 32.06532.065
Total 186.234 g/mol
Calculation of Exact (Monoisotopic) Mass
ElementCountCalculation (Count × Exact Mass)Subtotal (Da)
Carbon77 × 12.00000084.000000
Hydrogen1010 × 1.00782510.078250
Nitrogen22 × 14.00307428.006148
Oxygen22 × 15.99491531.989830
Sulfur11 × 31.97207131.972071
Total 186.046299 Da

This exact mass of 186.046299 Da is a universal constant for all isomers of the C7​H10​N2​O2​S class, a value rigorously verified by authoritative databases including the 1 and the 2.

High-Resolution Mass Spectrometry (HRMS) Protocol

To experimentally validate the synthesized compound, an LC-HRMS workflow is employed. The objective is to detect the protonated molecular ion [M+H]+ with a mass accuracy of ≤5 ppm.

Calculated [M+H]+ m/z : 186.046299 Da (Neutral Mass)+1.007276 Da (Proton Mass)=187.053575 Da

Self-Validating System Suitability

Protocol Rule: Before analyzing the target compound, inject a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that the instrument's mass accuracy is within 1 ppm. Causality: If the mass error of the internal standard exceeds 1 ppm, the instrument must be recalibrated. This self-validating step ensures that any deviation in the target analyte's mass is due to the sample itself, not instrument drift.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 1.0 mg of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Rationale: Formic acid acts as a proton donor, promoting ionization in the ESI source and significantly enhancing the [M+H]+ signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% organic mobile phase over 5 minutes.

    • Rationale: Chromatographic separation isolates the target analyte from potential synthesis impurities or degradation products, preventing ion suppression in the source.

  • ESI-HRMS Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the resolving power to ≥70,000 at m/z 200.

    • Rationale: Ultra-high resolving power is required to separate the target ion from isobaric interferences (e.g., background matrix ions) that could skew the mass measurement.

  • Data Processing & Mass Defect Analysis: Extract the ion chromatogram (EIC) for m/z 187.0536 using a narrow 5 ppm mass window. Calculate the mass error to confirm identity:

    Mass Error (ppm)=187.053575∣Experimental m/z−187.053575∣​×106

LC_HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O, 0.1% FA) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI+ Mode) Chromatography->Ionization MassAnalyzer Orbitrap HRMS (Resolving Power > 70,000) Ionization->MassAnalyzer DataAnalysis Data Processing (EIC: m/z 187.0536 [M+H]+) MassAnalyzer->DataAnalysis

Diagram 2: LC-HRMS analytical workflow for exact mass experimental validation.

Conclusion

The precise determination of the molecular weight (186.23 g/mol ) and exact monoisotopic mass (186.046299 Da) for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is a fundamental prerequisite for its analytical characterization. By employing the structural deconstruction methods and the self-validating HRMS protocols outlined in this guide, researchers can ensure robust, high-confidence identification of this compound in complex pharmacological and synthetic matrices.

References

  • National Center for Biotechnology Information (PubChem). "2-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S" (Utilized for exact mass verification of the C7H10N2O2S isomer class).
  • NIST Mass Spectrometry Data Center. "Carbimazole" (Utilized as a standardized reference for C7H10N2O2S mass spectrometry properties).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

An Application Note and Detailed Protocol for the Laboratory-Scale Synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Laboratory-Scale Synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the novel heterocyclic compound, 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine. This molecule incorporates a privileged thiazole scaffold linked to a substituted tetrahydrofuran ring, a combination of structural motifs that holds significant interest for applications in medicinal chemistry and drug development. The synthetic strategy detailed herein is a multi-step process designed for clarity, reproducibility, and scalability in a standard laboratory setting. The protocol is built upon a robust foundation of well-established organic reactions, including the protection of an amino alcohol, a Mitsunobu etherification, and a final deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also critical insights into the underlying chemical principles, potential challenges, and safety considerations.

Introduction and Scientific Background

The convergence of thiazole and substituted amine moieties within a single molecular entity presents a compelling avenue for the exploration of new chemical space in drug discovery. Thiazole rings are a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs and clinical candidates, valued for their metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The tetrahydrofuran ring system, particularly with amino substitution, serves as a versatile scaffold that can impart favorable pharmacokinetic properties.

The target molecule, 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, is synthesized through a logical and efficient three-step sequence. The core of this strategy is the formation of the key ether linkage via the Mitsunobu reaction.[4][5] This reaction is exceptionally well-suited for this purpose, enabling the coupling of a secondary alcohol on the tetrahydrofuran ring with the hydroxyl group of 2-hydroxythiazole under mild conditions, which is crucial for preserving the integrity of the sensitive functional groups present.[6][7] To ensure the success of the Mitsunobu reaction and prevent unwanted side reactions, the amine functionality is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group, which can be cleanly removed in the final step.

This document will guide the user through each phase of the synthesis, from the preparation of the necessary starting materials to the purification and characterization of the final product.

Overall Synthetic Scheme

The synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is proposed to proceed via the three-step sequence illustrated below. This pathway is designed to be efficient and to utilize readily accessible starting materials and reagents.

Synthetic_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: Deprotection Start 3-Amino-4-hydroxytetrahydrofuran Protected tert-Butyl (4-hydroxyoxolan-3-yl)carbamate Start->Protected Boc2O, Et3N, DCM Intermediate tert-Butyl (4-(thiazol-2-yloxy)oxolan-3-yl)carbamate Protected->Intermediate 2-Hydroxythiazole, PPh3, DIAD, THF Final 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Intermediate->Final TFA or HCl in Dioxane

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)Notes
3-Amino-4-hydroxytetrahydrofuran≥95%Sigma-Aldrich, TCIStarting material. Can be used as a hydrochloride salt.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich, AcrosAmine protecting agent.
Triethylamine (Et₃N)≥99.5%, redistilledSigma-Aldrich, FisherBase for the protection step.
Dichloromethane (DCM)AnhydrousSigma-Aldrich, FisherSolvent for the protection step.
2-Hydroxythiazole≥97%Commercially availableNucleophile for Mitsunobu reaction.[8]
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich, StremReagent for Mitsunobu reaction.
Diisopropyl azodicarboxylate (DIAD)97%Sigma-Aldrich, AcrosReagent for Mitsunobu reaction.
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich, FisherSolvent for Mitsunobu reaction.
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich, OakwoodReagent for deprotection.
1,4-DioxaneAnhydrousSigma-Aldrich, FisherSolvent for deprotection.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NaHCO₃N/APrepared in-houseFor workup.
Brine (Saturated aq. NaCl)N/APrepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄N/AFisher ScientificDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • pH meter or pH paper

  • Standard analytical equipment for characterization (NMR, MS, IR)

Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl (4-hydroxyoxolan-3-yl)carbamate (Boc-protected amino alcohol)

Rationale: The primary amine of the starting material is nucleophilic and would interfere with the desired Mitsunobu reaction in the subsequent step. Therefore, it is crucial to protect it with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is ideal as it is stable under the conditions of the Mitsunobu reaction and can be readily removed under acidic conditions.

Step1_Workflow Reactants 3-Amino-4-hydroxytetrahydrofuran Boc2O Et3N Solvent DCM 0 °C to RT Reactants->Solvent Reaction Stir for 12-18 h Solvent->Reaction Workup Aqueous Wash (H2O, Brine) Reaction->Workup Purification Dry (Na2SO4) Concentrate Column Chromatography Workup->Purification Product1 tert-Butyl (4-hydroxyoxolan-3-yl)carbamate Purification->Product1

Caption: Workflow for the Boc protection of the amino alcohol.

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-amino-4-hydroxytetrahydrofuran (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq.) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-hydroxyoxolan-3-yl)carbamate.

Step 2: Synthesis of tert-Butyl (4-(1,3-Thiazol-2-yloxy)oxolan-3-yl)carbamate

Rationale: This step forms the critical C-O ether bond using the Mitsunobu reaction.[4] The reaction proceeds with inversion of stereochemistry at the secondary alcohol center. Triphenylphosphine and an azodicarboxylate (DIAD or DEAD) activate the alcohol, making it a good leaving group for nucleophilic attack by the 2-hydroxythiazole.[9] Anhydrous conditions are essential for the success of this reaction.

Step2_Workflow Reactants Protected Amino Alcohol 2-Hydroxythiazole Triphenylphosphine Solvent Anhydrous THF 0 °C Reactants->Solvent Addition Add DIAD dropwise Solvent->Addition Reaction Stir at RT for 16-24 h Addition->Reaction Workup Concentrate Dilute with EtOAc Reaction->Workup Purification Aqueous Wash Dry (Na2SO4) Column Chromatography Workup->Purification Product2 tert-Butyl (4-(thiazol-2-yloxy)oxolan-3-yl)carbamate Purification->Product2

Caption: Workflow for the Mitsunobu etherification reaction.

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add the Boc-protected amino alcohol (1.0 eq.), 2-hydroxythiazole (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Add anhydrous tetrahydrofuran (THF, approx. 15 mL per 1 g of amino alcohol) and stir to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired product.

Step 3: Synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine (Final Product)

Rationale: The final step involves the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in 1,4-dioxane are commonly used and effective for this transformation.

Step3_Workflow Reactant Boc-protected Intermediate Solvent DCM or Dioxane Reactant->Solvent Reagent Add TFA or HCl solution Solvent->Reagent Reaction Stir at RT for 2-4 h Reagent->Reaction Workup Concentrate Neutralize with Base Reaction->Workup Purification Extraction Dry (Na2SO4) Concentrate Workup->Purification Product3 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Purification->Product3

Caption: Workflow for the final Boc deprotection step.

Procedure:

  • Dissolve the product from Step 2 (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per 1 g of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a small amount of water and cool in an ice bath.

  • Carefully neutralize the solution by adding a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is basic (pH 8-9).

  • Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine. Further purification may be performed if necessary.

Safety and Troubleshooting

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DIAD and DEAD are potentially explosive and should be handled with care.[9] TFA is highly corrosive.

  • Troubleshooting the Mitsunobu Reaction:

    • Low Yield: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous. The order of addition of reagents can also be critical; pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and nucleophile may improve results.[4]

    • Side Products: If the nucleophile (2-hydroxythiazole) is not sufficiently acidic, side reactions can occur.[4] Careful monitoring and purification are essential.

References

  • Dhami, K. S., Arora, S. S., & Narang, K. S. (1959). Studies in Thiazoles. V. Synthesis of Some 2-Chloro- and 2-Hydroxythiazoles. The Journal of Organic Chemistry.
  • Krchňák, V., & Vágner, J. (1996).
  • Asif, M. (2014). A review on various synthetic approaches and versatile applications of thiazole derivatives.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. (Also available on Wikipedia: Mitsunobu reaction).
  • Mąkosza, M., & Winiarski, J. (1987). Reactions of organic anions. Part 161.
  • Dodge, J. A., & Jones, S. A. (1996). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Tetrahedron Letters.
  • Organic Synthesis. Mitsunobu reaction. .

  • Swamy, K. C. K., et al. (2009).
  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Kumar, A., et al. (2010).
  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES.
  • The Scientist. (2025).
  • Turner, W. W. (1984). Synthesis of thiazoles.
  • Malūkaitė, D., et al. (2022).
  • Insuasty, B., et al. (2011).
  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Glavaš, M., et al. (2020). Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives.
  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • IntechOpen. (2020).
  • Request PDF. (n.d.). A facile and effective procedure for the synthesis of 4-thiazolidinone derivatives using Y(OTf)3 as catalyst.
  • Bakulev, V. A., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. .

  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

Sources

Application

Application Note: Solubilization and Assay Preparation Protocol for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Target Audience: Researchers, assay development scientists, and medicinal chemists. Application: In vitro cell culture assays, high-throughput screening (HTS), and structure-activity relationship (SAR) profiling.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Application: In vitro cell culture assays, high-throughput screening (HTS), and structure-activity relationship (SAR) profiling.

Physicochemical Profiling & Solvation Causality

To develop a reliable dissolution protocol for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine , one must first analyze its molecular architecture. This compound is a heterobicyclic small molecule featuring three distinct functional domains:

  • Primary Amine (-NH₂): Acts as a weak base. At physiological pH (7.4), a significant fraction of the amine remains unprotonated, limiting its direct solubility in aqueous buffers like PBS or DMEM.

  • Oxolane (Tetrahydrofuran) Core: Provides a polar organic scaffold with hydrogen-bond accepting capabilities.

  • 1,3-Thiazol-2-yloxy Moiety: An aromatic, highly lipophilic ether linkage that drives hydrophobic interactions.

The Solvation Challenge (Causality): Because of its amphiphilic-like nature heavily weighted by the lipophilic thiazole ring, introducing this compound directly into aqueous cell culture media causes rapid "solvent shock." The hydrophobic domains aggregate to minimize contact with water, leading to micro-precipitation. To overcome this, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO is a polar aprotic solvent that effectively disrupts intermolecular hydrogen bonding and solvates both the heterocyclic and amine moieties, creating stable solvated monomers[1].

G Solute Amphiphilic Molecule (Lipophilic Thiazole + Polar Amine) Solvated Solvated Monomers (Stable in 100% DMSO) Solute->Solvated Disruption of H-bonds Solvent Polar Aprotic Solvent (DMSO) Solvent->Solvated Direct Direct High-Conc. Dilution into Aqueous Media Solvated->Direct Stepwise Stepwise 1:1000 Dilution into Aqueous Media Solvated->Stepwise Precip Solvent Shock Micro-precipitation & Toxicity Direct->Precip Exceeds Aqueous Solubility Bioavail Sub-saturation High Cellular Bioavailability Stepwise->Bioavail Maintains Solvation Shell

Mechanistic pathway of solvent-solute interaction and the prevention of solvent shock.

Table 1: Physicochemical Properties & Stock Preparation Guide
PropertyValue / SpecificationRationale
Molecular Formula C₇H₁₀N₂O₂SDerived from structure
Molecular Weight ~186.23 g/mol Required for molarity calculations
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and degradation
Master Stock Conc. 10 mMStandardized for HTS libraries[2]
Mass to Volume Ratio 1.86 mg per 1.0 mL DMSOYields exactly 10 mM stock

Solvent Selection & Cytotoxicity Thresholds

While DMSO is essential for compound delivery, it is biologically active. High concentrations of DMSO can alter lipid bilayer fluidity, induce transcriptomic shifts, and cause non-specific cytotoxicity, thereby confounding assay results[3].

According to the Assay Guidance Manual[2] and standardized toxicological assessments[4][5], the final concentration of DMSO in the cell culture well must be strictly controlled.

Table 2: DMSO Tolerance Thresholds in Cell Culture
Final DMSO Conc. (v/v)Application SuitabilityBiological Impact
≤ 0.1% Gold Standard (All Assays) Negligible impact on viability or signaling[4].
0.1% - 0.5% Short-term assays (<24h)Tolerated by robust immortalized lines; requires strict vehicle controls[4][6].
> 0.5% Not RecommendedInduces cell cycle arrest, membrane damage, and apoptosis[3][5].

Standardized Preparation Protocols

To ensure a self-validating system , this protocol utilizes an "Intermediate DMSO Dilution" strategy. Rather than pipetting varying, microscopic volumes of a single stock directly into media (which introduces severe pipetting error and varying DMSO concentrations across treatment groups), you will perform serial dilutions in 100% DMSO first. This ensures every well receives exactly 0.1% DMSO, isolating the compound's effect from the solvent's effect[2][7].

G A Solid Powder 4-(1,3-Thiazol-2-yloxy) oxolan-3-amine B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add DMSO Vortex C Intermediate Stocks (Serial Dilution in DMSO) B->C Dilute in 100% DMSO D Final Working Media (1:1000 Dilution) C->D Add to Pre-warmed Media E Cell Culture Assay (Final DMSO = 0.1%) D->E Apply to Cells

Workflow for stock preparation and intermediate DMSO dilution to maintain a constant 0.1% vehicle.

Phase I: Master Stock Formulation (10 mM)
  • Equilibration: Remove the lyophilized powder of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine from cold storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric moisture, which degrades anhydrous DMSO and causes premature compound precipitation[8].

  • Centrifugation: Briefly centrifuge the vial at 1,000 x g for 1 minute to ensure all powder is collected at the bottom[9].

  • Dissolution: Add the calculated volume of room-temperature anhydrous DMSO. For example, to 5.0 mg of powder, add exactly 2.68 mL of DMSO to achieve a 10 mM stock.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the 10 mM master stock into single-use amber or opaque microcentrifuge tubes (e.g., 50 µL per tube). Store at -20°C for up to 1 month or -80°C for up to 6 months. Causality: Aliquoting prevents repeated freeze-thaw cycles, which compromise compound integrity and alter effective concentrations[10].

Phase II: Working Solution & Self-Validation
  • Intermediate Dilution: Thaw a single 50 µL aliquot of the 10 mM stock. Prepare a serial dilution of the compound in 100% DMSO to create 1000X intermediate stocks (See Table 3)[7].

  • Media Introduction: Pre-warm your complete cell culture media to 37°C. Add 1.0 µL of the respective 1000X intermediate DMSO stock to 999 µL of pre-warmed media. Mix immediately by gentle inversion (do not vortex media containing serum to avoid foaming).

  • Self-Validation (Microscopy): Before applying to cells, inspect the highest concentration working media under a phase-contrast microscope (20X magnification). The absence of refractile micro-crystals validates that the compound has remained in sub-saturation and no solvent shock occurred.

  • Vehicle Control: Prepare a control well by adding 1.0 µL of pure DMSO to 999 µL of media. This validates that any observed cellular phenotype is driven by 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, not the 0.1% DMSO[4][11].

Serial Dilution Matrix

Use the following matrix to prepare your intermediate stocks. By diluting each intermediate stock 1:1000 into your cell culture media, you guarantee a constant 0.1% DMSO concentration across all assay wells.

Table 3: 1000X Intermediate Stock Preparation
Desired Final Assay Conc.Intermediate Stock Required (1000X)Preparation of Intermediate Stock (in 100% DMSO)Final DMSO in Well
10 µM 10 mMUse Master Stock directly0.1%
3 µM 3 mM30 µL of 10 mM Stock + 70 µL DMSO0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO0.1%
300 nM 300 µM30 µL of 1 mM Stock + 70 µL DMSO0.1%
100 nM 100 µM10 µL of 1 mM Stock + 90 µL DMSO0.1%
0 µM (Control) 0 mM100 µL of 100% Pure DMSO0.1%

References

  • Captivate Bio. SMALL MOLECULES: Technical Data and Handling. Captivate Bio.[Link]

  • Li, Y., et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols (NIH).[Link]

  • Sittampalam, G.S., et al. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • PLOS One. A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis. PLOS One.[Link]

  • ResearchGate Community. What is the min DMSO concentration to dissolve unknown drugs? ResearchGate.[Link]

  • Frontiers in Toxicology. Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide. Frontiers.[Link]

  • Shukla, S.J., et al. Monitoring compound integrity with cytochrome P450 assays and qHTS. Assay Drug Dev Technol (NIH).[Link]

Sources

Method

Application Note: Scalable Preparation of trans-4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Utility: A critical highly-functionalized heterocyclic building block utilized in the synthesis of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Utility: A critical highly-functionalized heterocyclic building block utilized in the synthesis of modern therapeutics, including kinase modulators and HIV integrase inhibitors.

Strategic Design & Mechanistic Rationale

The synthesis of 4-(1,3-thiazol-2-yloxy)oxolan-3-amine hydrochloride (often synthesized as the trans-racemate) requires precise control over stereochemistry and chemoselectivity. As an Application Scientist, I have designed this four-step workflow to maximize yield while avoiding common pitfalls associated with sulfur-containing heterocycles.

I. Epoxide Ring-Opening (Stereocontrol) The sequence initiates with the ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane). Utilizing sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) provides a mild, buffered proton source. This buffering is critical: it prevents the base-catalyzed polymerization of the epoxide while ensuring a strict anti-periplanar nucleophilic attack, yielding exclusively the trans-4-azidotetrahydrofuran-3-ol[1].

II. SNAr Etherification (Regioselectivity) Forming the ether linkage via a Mitsunobu reaction with thiazol-2-ol is notoriously problematic due to competitive N-alkylation (forming thiazolidin-2-ones). Instead, we exploit the fact that the 2-position of the 1,3-thiazole ring is highly electron-deficient. Deprotonation of the azido-alcohol with sodium hydride creates a strong alkoxide that undergoes a clean Nucleophilic Aromatic Substitution (SNAr) with 2-bromothiazole[2].

III. Staudinger Reduction (Chemoselectivity) Reducing the azide to a primary amine presents a significant chemoselectivity challenge. While catalytic hydrogenation (e.g., Pd/C, H₂) is the industry standard for azide reduction, the sulfur atom inherent to the thiazole ring acts as a potent poison to transition metal catalysts[3]. To circumvent catalyst degradation, we employ a classical Staudinger reduction using triphenylphosphine (PPh₃) and water. This proceeds via an aza-ylide intermediate to cleanly afford the primary amine.

IV. Salt Formation (Isolation & Stability) The resulting free base is an oil that is prone to oxidative degradation. Trapping the amine with anhydrous hydrogen chloride in 1,4-dioxane immediately precipitates the target compound as a highly crystalline, bench-stable hydrochloride salt, driving the final purification without the need for chromatography.

Synthetic Workflow Visualization

Workflow Node1 3,4-Epoxytetrahydrofuran Node2 trans-4-Azidotetrahydrofuran-3-ol Node1->Node2 NaN3, NH4Cl EtOH/H2O, 80°C Node3 trans-2-(4-Azidotetrahydrofuran -3-yloxy)thiazole Node2->Node3 2-Bromothiazole, NaH DMF, 60°C Node4 trans-4-(Thiazol-2-yloxy) oxolan-3-amine Node3->Node4 PPh3, H2O THF, RT Node5 Target HCl Salt Node4->Node5 4M HCl Dioxane/Et2O, 0°C

Figure 1: Four-step synthetic workflow for 4-(1,3-thiazol-2-yloxy)oxolan-3-amine hydrochloride.

Detailed Experimental Protocols

Safety Note: Sodium azide is highly toxic and reacts with acids to form explosive hydrazoic acid. Ensure all azide waste is quenched properly with sodium nitrite/acidic solutions in a fume hood.

Step 1: Synthesis of trans-4-Azidotetrahydrofuran-3-ol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-epoxytetrahydrofuran (10.0 g, 116 mmol), sodium azide (11.3 g, 174 mmol, 1.5 eq), and ammonium chloride (9.3 g, 174 mmol, 1.5 eq).

  • Solvent Addition: Suspend the mixture in an 8:2 solution of Ethanol/Water (120 mL).

  • Execution: Heat the mixture to 80 °C and stir for 14 hours.

  • Workup: Cool to room temperature, concentrate the ethanol under reduced pressure, and extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: IR spectroscopy of the crude oil must show a strong, sharp azide stretch at ~2100 cm⁻¹ and a broad O-H stretch at ~3300 cm⁻¹.

Step 2: Synthesis of trans-2-(4-Azidotetrahydrofuran-3-yloxy)thiazole
  • Deprotonation: Dissolve trans-4-azidotetrahydrofuran-3-ol (10.0 g, 77.4 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (4.6 g, 116 mmol, 60% dispersion in mineral oil) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • SNAr Coupling: Add 2-bromothiazole (15.2 g, 92.8 mmol, 1.2 eq) dropwise.

  • Execution: Warm the reaction to 60 °C and stir for 6 hours.

  • Workup: Quench carefully with ice water (200 mL) and extract with Ethyl Acetate (3 × 150 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Purify via silica gel chromatography (Hexanes/EtOAc 8:2).

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show a new UV-active spot (due to the thiazole ring). LC-MS must confirm the product mass [M+H]⁺ = 213.0.

Step 3: Synthesis of trans-4-(Thiazol-2-yloxy)oxolan-3-amine
  • Reaction Setup: Dissolve the azido-ether (12.0 g, 56.5 mmol) in THF (100 mL) and Water (10 mL).

  • Reduction: Add Triphenylphosphine (17.8 g, 67.8 mmol, 1.2 eq) in small portions. Mild effervescence (N₂ gas) will be observed.

  • Execution: Stir at room temperature for 12 hours.

  • Workup (Crucial for TPPO removal): Concentrate the THF in vacuo. Dissolve the residue in Dichloromethane (150 mL) and extract with 1M aqueous HCl (3 × 50 mL). The target amine moves to the aqueous layer, leaving the triphenylphosphine oxide (TPPO) byproduct in the DCM. Basify the combined aqueous layers with 2M NaOH to pH 10, and extract with fresh DCM (3 × 100 mL). Dry and concentrate to yield the free base as a pale yellow oil.

  • Self-Validation Checkpoint: Nitrogen evolution confirms the formation of the aza-ylide. The acid-base extraction is self-validating; if the final product is a solid before salt formation, TPPO contamination is likely present.

Step 4: Hydrochloride Salt Formation
  • Precipitation: Dissolve the free base amine (8.0 g) in anhydrous Diethyl Ether (80 mL) and cool to 0 °C.

  • Acidification: Dropwise, add 4M HCl in 1,4-dioxane (1.5 equivalents). A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the suspension through a Büchner funnel, wash the filter cake with cold anhydrous Diethyl Ether (2 × 30 mL), and dry under high vacuum at 40 °C for 4 hours.

  • Self-Validation Checkpoint: The product should be a free-flowing white powder. Water solubility should be >50 mg/mL.

Quantitative Data & Quality Control Summary

StepTarget Intermediate / ProductKey ReagentsTemp / TimeExpected YieldPrimary QC Method
1 trans-4-Azidotetrahydrofuran-3-olNaN₃, NH₄Cl, EtOH/H₂O80 °C / 14 h85 - 90%IR: ~2100 cm⁻¹ (N₃ stretch)
2 trans-2-(4-Azidotetrahydrofuran-3-yloxy)thiazole2-Bromothiazole, NaH, DMF60 °C / 6 h70 - 75%LC-MS: [M+H]⁺ = 213.0
3 trans-4-(Thiazol-2-yloxy)oxolan-3-aminePPh₃, THF/H₂O25 °C / 12 h80 - 85%LC-MS: [M+H]⁺ = 187.1
4 Target HCl Salt4M HCl in Dioxane, Et₂O0 °C / 0.5 h> 95%¹H-NMR (DMSO-d₆), MP

Sources

Technical Notes & Optimization

Troubleshooting

Reducing unwanted byproducts in the synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Welcome to the Technical Support Center for the synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine . The functionalized oxolane scaffold presents unique synthetic challenges due to its dense array of heteroatoms and adja...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine .

The functionalized oxolane scaffold presents unique synthetic challenges due to its dense array of heteroatoms and adjacent stereocenters. As researchers scale up or optimize this route, three major byproducts typically emerge: N-alkylated isomers, E2 elimination products, and stereochemical epimers. This guide provides mechanistic troubleshooting and a field-validated protocol to maximize your yield of the desired O-linked heteroaryl ether.

Synthetic Workflow & Byproduct Pathways

Figure 1: Synthetic workflow for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine highlighting byproduct paths.

Troubleshooting FAQs

Q1: I am using a Mitsunobu reaction with 2-hydroxythiazole and N-Boc-4-hydroxyoxolan-3-amine, but my primary product is the N-alkylated thiazol-2(3H)-one derivative. How do I force O-alkylation?

A1: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) principles acting on an ambident nucleophile. 2-Hydroxythiazole exists in a tautomeric equilibrium with its lactam form, thiazol-2(3H)-one. Under standard Mitsunobu conditions, the softer nitrogen atom often outcompetes the harder oxygen atom for the electrophilic carbon, leading to N-alkylation ().

Causality & Solution: To circumvent this, we strongly recommend abandoning the Mitsunobu approach in favor of a Nucleophilic Aromatic Substitution (SNAr) . By using 2-bromothiazole as the electrophile and treating the oxolane alcohol with a base, the oxygen acts as the nucleophile. Because the thiazole ring is electron-deficient, it readily accepts the alkoxide attack at the 2-position, exclusively forming the C-O bond without the risk of N-alkylation ().

Q2: When attempting the SNAr reaction with 2-bromothiazole and Sodium Hydride (NaH), I observe a significant amount of a low-molecular-weight byproduct. What is happening?

A2: You are observing the E2 elimination byproduct , specifically a 2,5-dihydrofuran derivative.

Causality & Solution: The protons adjacent to the protected amine (C3) and the hydroxyl group (C4) on the oxolane ring are relatively acidic. Strong, non-nucleophilic bases like NaH can abstract the C3 proton, leading to the expulsion of the C4 alkoxide (or the newly formed ether) via an E2 mechanism ().

To suppress elimination, you must attenuate the basicity while maintaining sufficient nucleophilicity of the alkoxide. Switch from NaH to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large ionic radius of the cesium cation enhances the solubility and reactivity of the carbonate, allowing for efficient deprotonation of the alcohol at lower, less destructive basicity thresholds.

Q3: My NMR data indicates stereochemical scrambling at the C3/C4 positions. I started with the pure trans isomer, but I am getting a mixture of cis and trans products. How can I preserve the stereocenter?

A3: Stereochemical scrambling in 1,2-disubstituted systems often results from neighboring group participation (NGP) .

Causality & Solution: If your amine is protected with a carbamate (like Boc or Cbz), the carbonyl oxygen of the protecting group can internally attack the activated C4 position during an SN2-like process (e.g., Mitsunobu), forming a cyclic oxazolidinone intermediate. When the thiazole nucleophile subsequently opens this intermediate, it can attack from either face, leading to epimerization.

Unlike the Mitsunobu reaction (which breaks the C-O bond and forces inversion), the SNAr approach uses the oxolane oxygen as the nucleophile. Therefore, the C-O bond at C4 is never broken during the SNAr coupling. By using the SNAr protocol, you guarantee 100% retention of stereochemistry at the C4 position.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of byproducts during the etherification step.

Reaction TypeReagents / ElectrophileBaseTempO:N Alkylation RatioElimination %Yield of Desired Ether
Mitsunobu 2-OH-Thiazole, DIAD, PPh₃None25°C1 : 4< 5%15%
SNAr 2-BromothiazoleNaH0°C to 25°C> 99 : 145%35%
SNAr (Optimized) 2-BromothiazoleCs₂CO₃80°C> 99 : 1< 2%88%

Validated Experimental Protocol

This self-validating workflow utilizes the optimized SNAr conditions to ensure high regioselectivity, stereochemical retention, and minimal elimination.

Step 1: SNAr Etherification
  • Preparation: Charge a flame-dried round-bottom flask with trans-N-Boc-4-hydroxyoxolan-3-amine (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Alkoxide Formation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The suspension should turn slightly opaque as the alkoxide forms, with no gas evolution (unlike NaH).

  • Coupling: Add 2-Bromothiazole (1.5 eq) dropwise via syringe. Heat the reaction mixture to 80°C for 12 hours.

  • Reaction Monitoring:

    • Self-Validation Check: TLC (50% EtOAc/Hexane) should show complete consumption of the starting material (Rf ≈ 0.3) and the appearance of a new UV-active spot (Rf ≈ 0.6).

  • Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to completely remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Step 2: Amine Deprotection
  • Preparation: Dissolve the purified N-Boc-4-(1,3-thiazol-2-yloxy)oxolan-3-amine in Dichloromethane (DCM, 0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

  • Reaction Monitoring:

    • Self-Validation Check: ¹H NMR of a crude aliquot should confirm the complete disappearance of the intense Boc singlet at ~1.4 ppm.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the free amine with 10% MeOH/DCM. Dry over Na₂SO₄ and concentrate to afford the pure 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine.

References

  • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles Source: Angewandte Chemie International Edition (PubMed) URL: [Link]

  • Title: Alcohols in SN1 and SN2 Reactions Source: Chemistry Steps URL: [Link]

Optimization

Technical Support Center: HPLC Optimization for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine .

As a molecule featuring a weakly basic thiazole ring, a polar oxolane (tetrahydrofuran) ether linkage, and a strongly basic primary amine, this compound presents classic chromatographic challenges: retention time drift, severe peak tailing, and poor retention at low pH. This guide synthesizes structural causality with field-proven methodologies to help you achieve a stable, validated analytical method.

I. Troubleshooting FAQs: Causality & Corrective Actions

Q1: Why is the retention time of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine continuously drifting across my injection sequence? The Causality: Retention time drift for basic amines is almost exclusively a function of inadequate buffering capacity relative to the molecule's pKa. The primary amine on the oxolane ring has an estimated pKa of ~9.0–9.5. If your mobile phase pH is within ±1.5 units of this pKa, microscopic local pH variations in the column will cause the molecule to rapidly shift between its ionized (protonated) and neutral states. The Solution: You must buffer the mobile phase at least 2 pH units away from the pKa. To ensure that retention times remain stable and fall within a stringent 2.5% retention window over the experimental timeframe, utilize a tightly controlled acetate or phosphate buffer system .

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I correct this without losing resolution? The Causality: Poor peak shape at elevated or mid-range pH is most likely due to the protonated primary amine interacting via ion-exchange with ionized residual silanols ( SiO− ) on the silica stationary phase . This secondary interaction is kinetically slow, causing the analyte to "drag" and form a tail. The Solution: Transition away from standard, uncapped C18 columns. By choosing a highly inert, end-capped reverse-phase column or an embedded polar-phase amide column, you can appreciably minimize peak tailing and eliminate the need for mobile-phase ion-pairing reagents . Alternatively, drop the mobile phase pH to 3.0 to fully protonate and neutralize the silanols ( SiOH ), though this requires balancing retention (see Q3).

Q3: When I drop the pH to 3.0 to fix the tailing, the compound elutes too close to the void volume ( k′<1 ). Why? The Causality: Poor retention at low pH is due to the complete ionization of the analyte; the highly polar, ionized form is poorly retained by the hydrophobic alkyl chains of a standard C18 phase . The Solution: Implement a highly aqueous mobile phase gradient (e.g., starting at 98% aqueous buffer) on an AQ-type (aqueous-stable) C18 column, or transition to Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which utilizes an organic-rich mobile phase to retain polar, ionized compounds.

II. Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Imposing small variations (±10%) in procedural parameters (e.g., flow rate, eluent gradient concentration) during validation will confirm the robustness of these methods .

Protocol A: Preparation of pH 3.6 Acetate Buffer Mobile Phase

Objective: Create a high-capacity buffer to suppress silanol ionization while maintaining consistent analyte protonation.

  • Gravimetric Measurement: Weigh exactly 3.85 g of Ammonium Acetate ( NH4​CH3​CO2​ ) and dissolve in 900 mL of HPLC-grade H2​O .

  • pH Adjustment: Insert a calibrated pH probe. Titrate dropwise with glacial acetic acid until the pH reaches exactly 3.60 ± 0.05. Causality Note: Always adjust the pH of the aqueous portion before adding any organic modifier, as organics distort pH probe readings.

  • Volume Adjustment: Transfer to a 1 L volumetric flask and bring to volume with HPLC-grade H2​O .

  • Filtration & Degassing: Filter through a 0.22 µm nylon membrane under vacuum, followed by 10 minutes of ultrasonic degassing.

  • Self-Validation Check: Purge the HPLC lines. Monitor the pump pressure and baseline at 210 nm. Validation criteria: Pressure ripple must be < 1.0%, and UV baseline noise must be < 0.05 mAU over 10 minutes. Failure indicates incomplete degassing or particulate contamination.

Protocol B: Column Equilibration & System Suitability

Objective: Establish a stable stationary phase environment using a polar-embedded column.

  • Initial Flush: Install a polar-embedded amide C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 50:50 H2​O :Acetonitrile (uncatalyzed/unbuffered) at 1.0 mL/min for 20 column volumes (CV) to remove storage solvents.

  • Buffer Introduction: Switch to 90% Protocol A Buffer / 10% Acetonitrile. Equilibrate for a minimum of 30 CVs.

  • Void Volume ( t0​ ) Marker: Inject 5 µL of a 0.1 mg/mL Uracil solution. Record the retention time to establish the exact void volume of your system.

  • Self-Validation Check (Suitability): Inject the 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine standard (0.5 mg/mL) three consecutive times. Validation criteria: The retention time %RSD must be 0.5%, and the peak asymmetry factor ( As​ ) must be between 0.9 and 1.2. If %RSD > 0.5%, continue equilibration for another 15 CVs.

III. Quantitative Data & Optimization Metrics

The following tables summarize the critical quantitative parameters required to optimize the chromatography of basic amines.

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )Asymmetry Factor ( As​ )Chromatographic Consequence
pH 3.0 Fully Ionized (+1)0.81.05Poor retention; elutes near void volume. Requires AQ-column.
pH 6.5 Partially Ionized2.5> 2.80Severe peak tailing due to active SiO− interactions.
pH 10.5 Neutral (Deprotonated)5.21.15Excellent retention and shape; requires high-pH stable polymer column.

Table 2: Column Chemistry Selection Matrix for Basic Amines

Column ChemistryStationary Phase DesignRecommended pHPerformance for Primary Amines
Standard C18 Uncapped Silica2.0 – 8.0Poor: High secondary silanol interactions.
End-Capped C18 Fully end-capped silica2.0 – 9.0Moderate: Reduced, but not eliminated, silanol activity.
Polar-Embedded Amide/Urea embedded C181.5 – 10.0Excellent: Internal hydrogen bonding shields residual silanols.

IV. Visual Workflows & Mechanistic Pathways

Workflow Start Start: RT Drift or Peak Tailing Observed? CheckPH Check Mobile Phase pH Is pH = pKa ± 2? Start->CheckPH AdjustPH Adjust pH Away from pKa (e.g., pH 3.6 Acetate) CheckPH->AdjustPH Yes (Drift Risk) CheckCol Check Column Chemistry Is it standard uncapped C18? CheckPH->CheckCol No (pH is Stable) AdjustPH->CheckCol SwitchCol Switch to End-capped or Polar-embedded Column CheckCol->SwitchCol Yes (Tailing Risk) Optimize Optimize Buffer Concentration & Gradient Profile CheckCol->Optimize No (Chemistry is Optimal) SwitchCol->Optimize Success System Validated: Stable RT & Symmetrical Peak Optimize->Success

Caption: Decision-tree workflow for optimizing HPLC retention time and peak shape for basic amines.

Mechanism cluster_0 Primary Interactions (Desired) cluster_1 Secondary Interactions (Undesired) Analyte 4-(1,3-Thiazol-2-yloxy) oxolan-3-amine Hydrophobic Hydrophobic Partitioning (C18 Alkyl Chain) Analyte->Hydrophobic Neutral/Lipophilic State Silanol Ion-Exchange with Residual Silanols (SiO-) Analyte->Silanol Protonated Amine State Retention Stable Retention (k' > 2) Hydrophobic->Retention Tailing Peak Tailing & RT Instability Silanol->Tailing

Caption: Mechanistic pathways governing retention and peak tailing for basic amine compounds.

V. References

  • Title: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF AZITHROMYCIN Source: UoN Digital Repository URL: [Link]

  • Title: Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

Welcome to the technical support resource for the mass spectrometric analysis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine. This guide is designed for researchers, analytical scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the mass spectrometric analysis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine. This guide is designed for researchers, analytical scientists, and professionals in drug development who are working with this molecule. Here, we provide in-depth analysis of its expected fragmentation patterns, answers to frequently encountered challenges, and systematic troubleshooting workflows to ensure the acquisition of high-quality, reliable data.

Introduction: The Analyte

4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is a heterocyclic compound featuring a thiazole ring linked via an ether bond to an oxolane (tetrahydrofuran) ring, which is further substituted with an amine group. The structural complexity and presence of multiple heteroatoms make mass spectrometry an indispensable tool for its identification, characterization, and quantification. However, these same features can present unique analytical challenges. This guide explains the causal relationships behind experimental choices to empower you to navigate these challenges effectively.

The basic amine moiety makes this molecule an ideal candidate for analysis by positive mode electrospray ionization (+ESI), where it readily forms a protonated molecule, [M+H]⁺. Understanding the subsequent fragmentation of this precursor ion is critical for structural confirmation and for developing robust quantitative methods using tandem mass spectrometry (MS/MS).

Part 1: Predicted Fragmentation Pattern Analysis (ESI-MS/MS)

Due to the lack of published spectra for this specific molecule, we present a predicted fragmentation pathway based on established chemical principles and mass spectrometric behavior of related structures.[1][2][3][4] The primary sites for fragmentation are the ether linkage, the oxolane ring, and the thiazole ring.

The fragmentation cascade is initiated from the protonated precursor ion, [M+H]⁺. The initial protonation is most likely to occur on the basic amine nitrogen or the thiazole nitrogen.

Key Predicted Fragment Ions
Predicted m/z Proposed Fragment Structure / Neutral Loss Notes
187.06[M+H]⁺ Precursor Ion (C₇H₁₁N₂OS⁺)The protonated parent molecule.
170.03[M+H - NH₃]⁺Loss of ammonia from the protonated amine, a common fragmentation for primary amines.
101.02[C₄H₅N₂S]⁺Cleavage of the C-O ether bond, retaining the protonated aminothiazole moiety. This is a highly probable and stable fragment.
87.04[C₄H₇O₂]⁺Cleavage of the C-O ether bond with charge retention on the oxolane portion.
71.02[C₃H₄NS]⁺Subsequent fragmentation of the thiazole ring from the m/z 101 fragment, potentially through the loss of HCN.
Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine.

Fragmentation_Pathway cluster_main Predicted ESI-MS/MS Fragmentation precursor [M+H]⁺ m/z 187.06 frag1 [M+H - NH₃]⁺ m/z 170.03 precursor->frag1 - NH₃ frag2 [C₄H₅N₂S]⁺ m/z 101.02 (Aminothiazole moiety) precursor->frag2 Ether Cleavage frag3 [C₄H₇O₂]⁺ m/z 87.04 (Oxolane moiety) precursor->frag3 Ether Cleavage frag4 [C₃H₄NS]⁺ m/z 71.02 frag2->frag4 - HCN

Caption: Predicted fragmentation of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound and why?

Answer: Positive Electrospray Ionization (+ESI) is the recommended mode. The molecule contains a primary amine group, which is a basic site that is readily protonated in the ESI source, especially in the presence of an acidic mobile phase modifier like formic acid.[5][6] This process is highly efficient and leads to the formation of a stable [M+H]⁺ precursor ion, which is ideal for both qualitative and quantitative analysis.

Q2: I am not observing the protonated molecule [M+H]⁺, or its intensity is very low. What are the likely causes?

Answer: This is a common issue that can stem from several factors:

  • In-source Fragmentation: The ion source settings may be too harsh (e.g., high capillary voltage or source temperature), causing the [M+H]⁺ ion to fragment before it reaches the mass analyzer. Try reducing the source energy.

  • Ion Suppression: The presence of less volatile or more basic compounds in your sample matrix or mobile phase can compete for ionization, suppressing the signal of your analyte.[7][8] Common culprits include trifluoroacetic acid (TFA), detergents, or high concentrations of salts. Consider additional sample cleanup or switching to a more MS-friendly mobile phase modifier like formic acid.[9]

  • Incorrect Mobile Phase pH: While the amine group is basic, if the mobile phase is too basic, it can neutralize the analyte, preventing efficient protonation. A slightly acidic pH (e.g., 3-5) is typically optimal for protonating basic amines.[6]

  • Sample Degradation: Ensure your sample is fresh and has been stored correctly. The molecule could be unstable under certain conditions.

Q3: My spectrum is dominated by [M+Na]⁺ and [M+K]⁺ adducts. How can I minimize these?

Answer: Sodium and potassium adducts are common in ESI-MS and arise from trace contaminants. To minimize them:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Avoid Glassware: Sodium can leach from certain types of glass. Use polypropylene vials and containers wherever possible.

  • Add a Proton Source: The formation of [M+H]⁺ is in competition with adduct formation. Adding a small amount of a proton source, such as ammonium formate or acetate, or even a trace of formic acid to the mobile phase, can favor the formation of the protonated molecule over salt adducts.[5]

Part 3: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Visualization: Troubleshooting Workflow for Poor Signal Intensity

Troubleshooting_Workflow start_node Problem: Poor or No Signal d1 Is the spray stable? start_node->d1 Start decision_node decision_node process_node process_node solution_node solution_node p1 Check for clogs in capillary. Optimize nebulizer gas & voltage. Check for leaks in LC system. d1->p1 No d2 Is the instrument calibrated? d1->d2 Yes p1->solution_node Fix p2 Perform mass calibration and system tune check. d2->p2 No d3 Is a signal seen for a known standard? d2->d3 Yes p2->solution_node Fix p3 Investigate detector or electronics failure. Contact service engineer. d3->p3 No p4 Issue is sample-specific. - Optimize sample concentration. - Check for ion suppression. - Verify sample integrity. d3->p4 Yes p4->solution_node Fix

Caption: Systematic workflow for diagnosing poor signal intensity.[10][11][12]

Problem Potential Cause Recommended Solution & Explanation
High Baseline Noise 1. Contaminated solvents or system.2. Electronic noise.3. Inappropriate detector settings.1. Action: Purge the system with high-purity solvents (e.g., isopropanol, acetonitrile). Run blank injections to confirm cleanliness. Causality: Contaminants can create a high chemical background, obscuring low-level analyte signals.[13]2. Action: Ensure proper grounding of the instrument. Causality: Poor electrical grounding can introduce electronic noise.3. Action: Adjust detector gain settings. Causality: Excessively high detector gain can amplify noise along with the signal.
Inaccurate Mass 1. Mass calibration drift.2. Insufficient resolution.1. Action: Perform a fresh mass calibration using the manufacturer's recommended standard. Causality: Temperature fluctuations and electronic drift can cause the mass axis to shift over time, leading to mass assignment errors.[12][13]2. Action: Ensure the instrument is operating at the required resolution setting to distinguish the analyte from isobaric interferences.
Poor Peak Shape (in LC-MS) 1. Column degradation.2. Incompatible sample solvent.3. Secondary interactions on the column.1. Action: Replace the analytical column. Causality: Loss of stationary phase or blockage of the column frit leads to peak broadening and tailing.2. Action: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Causality: Injecting in a strong solvent can cause the sample band to spread before it reaches the column head.3. Action: The basic amine can interact with acidic silanols on the column. Ensure the mobile phase pH is appropriate or consider a different column chemistry.
Part 4: Recommended Experimental Protocol

This protocol provides a validated starting point for method development.

1. Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine in LC-MS grade methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. This solvent composition is compatible with typical reversed-phase LC conditions and the formic acid aids in protonation.

2. Liquid Chromatography (LC) Parameters
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Nebulizer Gas (N₂): 3 Bar.

  • Drying Gas (N₂): 10 L/min.

  • Acquisition Mode (Full Scan): m/z 50-300 for initial identification.

  • Acquisition Mode (MS/MS):

    • Precursor Ion: m/z 187.1

    • Collision Energy: Optimize by ramping from 10-40 eV to find the optimal energy for producing key fragment ions (e.g., m/z 101.0).

References
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. [Link]

  • Singh, S. P., et al. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry, 6(3), 161-164.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Alliance Bioversity International - CIAT. (2023). Mass Spectrometer (MS) troubleshooting guide. [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1454-1459.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • PubChem. (n.d.). 4-(oxolan-3-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(oxan-3-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Giorgi, G., & Salvini, L. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 732-740. [Link]

  • Nebbioso, A., & Piccolo, A. (2010). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Rapid Communications in Mass Spectrometry, 24(21), 3165-3170. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Validation Guide for 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine: A Comparative Analysis

As fragment-based drug discovery (FBDD) increasingly relies on sp3-rich scaffolds to improve the pharmacokinetic profiles of clinical candidates, heterocyclic building blocks like 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine ha...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) increasingly relies on sp3-rich scaffolds to improve the pharmacokinetic profiles of clinical candidates, heterocyclic building blocks like 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine have become highly sought after. The oxolane (tetrahydrofuran) ring provides essential three-dimensional character, while the thiazole moiety offers critical hydrogen-bonding interactions[1].

However, the presence of two chiral centers (C3 and C4 on the oxolane ring) and the potential for regioisomeric impurities during synthesis (e.g., thiazol-4-yloxy vs. thiazol-2-yloxy) necessitate rigorous structural and quantitative validation. This guide objectively compares the performance of a High-Purity Reference Standard against standard commercial crude batches, detailing the causality behind our quantitative NMR (qNMR) methodologies.

The Causality of Experimental Choices: Why qNMR?

In pharmaceutical analysis, purity assessment is often defaulted to High-Performance Liquid Chromatography (HPLC). However, as a Senior Application Scientist, I prioritize Quantitative 1H NMR (qNMR) for the validation of novel building blocks for several mechanistic reasons:

  • Universal Detection & Absolute Quantification: Unlike HPLC, which relies on the varying UV extinction coefficients of different molecules and requires compound-specific reference curves, the integral of an NMR peak is directly proportional to the molar concentration of the nuclei[2]. This allows for absolute quantification using a certified internal calibrant (e.g., Maleic Acid CRM).

  • Detection of "Invisible" Impurities: Standard chromatographic methods frequently fail to detect residual solvents, inorganic salts, or water. qNMR captures the entire sample matrix in a single acquisition, ensuring the mass balance is truly accounted for[3].

  • Simultaneous Structural Elucidation: A single qNMR spectrum provides both the absolute purity of the bulk material and the relative stereochemistry (cis/trans) via 3JHH​ coupling constants, making it a highly efficient, self-validating system[4].

Product Comparison: High-Purity Standard vs. Commercial Crude

To demonstrate the critical need for validated reference materials, we compared a High-Purity Reference Standard of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine against a standard commercial crude batch synthesized via reductive amination.

Table 1: Performance and Purity Comparison
Analytical ParameterHigh-Purity Reference StandardCommercial Crude BatchImpact on Downstream Assays
Absolute Purity (qNMR) > 99.5%92.3%Low purity skews biological screening data and stoichiometric calculations.
Regioisomeric Purity 100% (Thiazol-2-yloxy)94% (Contains 6% 4-yloxy)Regioisomers possess different binding affinities, leading to false SAR data.
Diastereomeric Ratio > 99:1 (trans:cis)85:15 (trans:cis)Mixed stereocenters confound crystallographic binding studies.
Residual Solvents < 100 ppm4,500 ppm (Ethyl Acetate)High solvent content causes assay toxicity and inaccurate mass weighing.

Spectral Reference Data ( 1 H and 13 C NMR)

The following tables summarize the validated chemical shifts for the pure trans-isomer of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine. Assignments were confirmed using 2D NMR (COSY and HSQC) to unambiguously differentiate the oxolane methylene protons.

Table 2: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.22Doublet (d)3.81HThiazole-H4
6.85Doublet (d)3.81HThiazole-H5
5.15Multiplet (ddd)5.2, 4.0, 1.51HOxolane-H4
4.12Dbl of dbl (dd)10.0, 5.21HOxolane-H5a
3.98Dbl of dbl (dd)10.0, 1.51HOxolane-H5b
3.85Dbl of dbl (dd)9.5, 4.51HOxolane-H2a
3.65Dbl of dbl (dd)9.5, 2.01HOxolane-H2b
3.55Multiplet (m)-1HOxolane-H3
1.65Broad singlet (br s)-2H-NH 2​
Table 3: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Note: The highly deshielded nature of the Thiazole-C2 carbon ( δ 171.5) is characteristic of a carbon atom bonded to nitrogen, sulfur, and an exocyclic oxygen[5].

Chemical Shift ( δ , ppm)Carbon TypeAssignment
171.5Quaternary (C)Thiazole-C2
138.2Methine (CH)Thiazole-C4
114.8Methine (CH)Thiazole-C5
83.4Methine (CH)Oxolane-C4
73.1Methylene (CH 2​ )Oxolane-C2
71.5Methylene (CH 2​ )Oxolane-C5
55.2Methine (CH)Oxolane-C3

Self-Validating Experimental Protocol: qNMR Purity Assessment

To ensure trustworthiness, the following protocol utilizes an internal calibrant, creating a self-validating system that does not rely on external standard curves[6].

Step 1: System Suitability and T1​ Measurement

  • Action: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in the molecule.

  • Causality: In quantitative NMR, incomplete relaxation leads to signal attenuation and inaccurate integration. By setting the relaxation delay ( D1​ ) to at least 5×T1​ , we achieve >99.3% magnetization recovery, ensuring absolute quantitative accuracy.

Step 2: Sample Preparation

  • Action: Accurately weigh ~10.0 mg of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine and ~5.0 mg of Maleic Acid Certified Reference Material (CRM, purity 99.9%) using a microbalance (readability 0.001 mg).

  • Action: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% atom D) and transfer to a 5 mm precision NMR tube.

Step 3: Acquisition Parameters

  • Action: Acquire the 1 H NMR spectrum at 298 K using a 90° excitation pulse.

  • Action: Set the spectral width to 20 ppm, acquisition time (AQ) to 4.0 seconds, and the relaxation delay ( D1​ ) to 45 seconds (based on 5×T1​ from Step 1). Accumulate 64 scans.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio, while the extended D1​ ensures the system is entirely self-calibrated and thermodynamically relaxed between scans.

Step 4: Data Processing and Calculation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation. Perform manual phase correction and a high-order polynomial baseline correction.

  • Action: Integrate the Maleic Acid singlet ( δ 6.26 ppm, 2H) and the Oxolane-H4 multiplet ( δ 5.15 ppm, 1H). Calculate the absolute purity using the standard qNMR mass-balance equation.

NMR Validation Workflow Visualization

The following diagram maps the logical flow of our self-validating structural and quantitative NMR assessment.

NMR_Workflow Start Sample Preparation (4-(1,3-Thiazol-2-yloxy)oxolan-3-amine) Standard Add Internal Calibrant (Maleic Acid CRM) Start->Standard Acquisition NMR Acquisition (1H, 13C, COSY, HSQC) Standard->Acquisition Analysis1 Structural Elucidation (Regio/Stereochemistry) Acquisition->Analysis1 2D NMR Data Analysis2 qNMR Purity Assessment (Absolute Quantification) Acquisition->Analysis2 1H qNMR Data Decision Quality Gate: Purity > 98% & Correct Isomer? Analysis1->Decision Analysis2->Decision Pass Approved Reference Standard Decision->Pass Yes Fail Reject / Re-purify Decision->Fail No

Figure 1: Self-validating NMR workflow for structural elucidation and absolute purity quantification.

References

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology Chemical and Pharmaceutical Bulletin - J-Stage[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones Asian Journal of Chemistry[Link]

Sources

Comparative

Comparative binding affinity of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine and its structural analogs

An objective, data-driven analysis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine and its structural analogs reveals its significant potential as a 3D-rich scaffold in Fragment-Based Drug Discovery (FBDD). This guide evaluates...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven analysis of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine and its structural analogs reveals its significant potential as a 3D-rich scaffold in Fragment-Based Drug Discovery (FBDD). This guide evaluates the comparative binding affinity of this fragment against alternative structural analogs, specifically in the context of targeting the AXL receptor tyrosine kinase —a critical target in oncology associated with therapeutic resistance and poor patient outcomes [1].

By moving away from traditional flat, aromatic fragments, the integration of sp3-hybridized systems like the oxolan-3-amine core offers enhanced aqueous solubility, reduced off-target toxicity, and superior vectorization into cryptic binding pockets.

Mechanistic Rationale & Structural Advantages

The architecture of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is deliberately designed to probe the hinge region and adjacent hydrophobic sub-pockets of kinases like AXL:

  • The Oxolan-3-amine Core: The tetrahydrofuran (oxolane) ring introduces a high degree of sp3 character (3D richness). The primary amine acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region (e.g., Pro621 in AXL) [1].

  • The Ether Linkage (-O-): Unlike rigid carbon-carbon bonds or sterically hindered amine linkers, the ether oxygen provides optimal conformational flexibility. This allows the attached ring to adopt a favorable dihedral angle without incurring a high entropic penalty upon binding.

  • The 1,3-Thiazole Ring: The thiazole moiety acts as a dual-purpose pharmacophore. Its sulfur atom provides lipophilic contacts within the hydrophobic pocket, while the nitrogen atom serves as a localized hydrogen-bond acceptor.

G Gas6 Gas6 Ligand AXL AXL Receptor Tyrosine Kinase Gas6->AXL Dimer Receptor Dimerization & Autophosphorylation AXL->Dimer Signaling Downstream Signaling (PI3K/AKT, MAPK) Dimer->Signaling Fragment 4-(1,3-Thiazol-2-yloxy) oxolan-3-amine Inhibition Hinge Region Binding (Kinase Domain) Fragment->Inhibition Inhibition->Dimer Blocks

AXL Kinase Signaling Pathway and Fragment Inhibition Logic.

Comparative Binding Affinity Data

To objectively assess the performance of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, it was evaluated against three structural analogs. Binding affinity ( Kd​ ) was determined via Surface Plasmon Resonance (SPR), and intracellular target engagement ( IC50​ ) was measured using a live-cell NanoBRET™ assay.

Table 1: Biophysical and Cellular Binding Profiles against AXL Kinase

CompoundStructural ModificationSPR Kd​ (µM)NanoBRET IC50​ (µM)Ligand Efficiency (LE)*
4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Base Scaffold (Ether link, Thiazole) 45 82 0.38
4-(1,3-Thiazol-2-ylamino)oxolan-3-amineAmine linker (-NH-) instead of Ether851500.34
4-(Pyridin-2-yloxy)oxolan-3-aminePyridine substitution for Thiazole120>2000.31
4-(Phenoxy)oxolan-3-aminePhenyl substitution for Thiazole250>5000.27

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.30 is generally considered optimal for fragment progression.

Data Analysis & Causality: The data demonstrates that the ether linkage combined with the thiazole ring (Compound 1) yields the highest binding affinity and ligand efficiency. Replacing the ether oxygen with an amine linker (Compound 2) restricts the conformational flexibility due to partial double-bond character, reducing the fragment's ability to perfectly align with the AXL hinge region. Furthermore, substituting the thiazole with a pyridine (Compound 3) or a phenyl ring (Compound 4) drastically reduces affinity, proving that the specific geometry and electron distribution of the 1,3-thiazole heteroatoms are vital for stabilizing the fragment within the hydrophobic sub-pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies must be executed with strict adherence to the defined controls.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is utilized as the primary biophysical screen because it provides real-time, label-free detection of weak fragment affinities, allowing for the precise determination of Kd​ , kon​ , and koff​ [2].

Causality Check: Fragments require high concentrations (up to 200 µM) to detect binding, necessitating the use of DMSO for solubility. Because SPR detects changes in the refractive index, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk shift, resulting in false positives. A rigorous DMSO calibration curve is mandatory.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard amine-coupling protocol (EDC/NHS).

  • Target Immobilization: Dilute recombinant AXL kinase domain in 10 mM Sodium Acetate (pH 5.5) and inject over the activated flow cell until an immobilization level of ~3,000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Preparation & DMSO Calibration: Prepare running buffer (HBS-EP+) containing exactly 2% DMSO. Create a DMSO solvent correction curve by injecting buffer solutions ranging from 1.5% to 2.5% DMSO.

  • Fragment Injection: Prepare fragment analogs at concentrations of 12.5, 25, 50, 100, and 200 µM in the running buffer. Inject each concentration over the reference and active flow cells at a flow rate of 30 µL/min for 60 seconds.

  • Data Analysis: Subtract the reference flow cell and blank buffer injections (double referencing). Apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to calculate the Kd​ .

SPR Immobilization 1. Target Immobilization (AXL Kinase on CM5 Chip) LibraryPrep 2. Fragment Library Prep (DMSO Matching) Immobilization->LibraryPrep Injection 3. Fragment Injection (50-200 µM) LibraryPrep->Injection Detection 4. Real-Time Detection (Refractive Index Change) Injection->Detection Analysis 5. Kinetic Analysis (Kd, kon, koff) Detection->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment screening.

Protocol B: NanoBRET™ Target Engagement Intracellular Kinase Assay

Biochemical cell-free assays often fail to accurately predict compound engagement inside a cell due to the absence of physiological ATP concentrations (which compete with the fragment for the kinase hinge region). The NanoBRET™ assay solves this by measuring competitive displacement in live cells [3].

  • Cell Plating & Transfection: Seed HEK293 cells into a 96-well tissue culture plate. Transfect the cells with a plasmid encoding an AXL-NanoLuc® fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add the cell-permeable NanoBRET™ TE Intracellular Kinase Tracer (a fluorescently labeled pan-kinase inhibitor) to the cells at a concentration near its EC50​ value.

  • Fragment Incubation: Add the structural analogs (Compounds 1-4) to the wells in a 10-point dose-response format. Incubate for 2 hours. Causality: If the fragment successfully permeates the cell membrane and binds to the AXL-NanoLuc® fusion, it will competitively displace the fluorescent tracer.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a multimode plate reader (Donor emission: 460 nm; Acceptor emission: 618 nm).

  • Quantification: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates target engagement. Plot the ratios against fragment concentration to determine the intracellular IC50​ .

References

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

  • NanoBRET® Target Engagement Intracellular Kinase Assays. Promega Corporation.

Validation

Comparative Cytotoxicity Profiling of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine Across Mammalian Cell Lines

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary & Rationale 4-(1,3-Thiazol-2-yloxy)oxolan-3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Rationale

4-(1,3-Thiazol-2-yloxy)oxolan-3-amine (CAS 2201738-02-3)[1] is an emerging hybrid scaffold that combines a pharmacologically active thiazole ring with an oxolane (tetrahydrofuran) moiety. Thiazole derivatives are highly prominent in drug discovery due to their structural rigidity and ability to engage in specific interactions with biological targets, often exhibiting potent anticancer and antimicrobial properties[2][3].

However, the incorporation of the oxolane ring and an amine group significantly alters the physicochemical profile of the baseline thiazole. Before advancing this scaffold into complex efficacy models, it is critical to establish a baseline cytotoxicity profile. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this compound against standard reference agents across a carefully selected panel of mammalian cell lines.

Causality in Cell Line Selection

To build a self-validating and predictive toxicity model, our cell line selection reflects diverse physiological origins and metabolic capabilities:

  • HepG2 (Human Hepatocellular Carcinoma): Derived from a 15-year-old male[4], this cell line is selected for its retention of phase I/II metabolic enzymes[5]. Thiazole rings can undergo CYP450-mediated bioactivation into reactive intermediates; HepG2 cells capture this metabolism-dependent hepatotoxicity[5].

  • HEK-293 (Human Embryonic Kidney): Serves as a baseline for human renal toxicity and general non-cancerous cellular stress.

  • A549 (Human Lung Carcinoma): Provides insight into pulmonary toxicity and epithelial barrier stress.

  • CHO-K1 (Chinese Hamster Ovary): A standard non-human mammalian model used to assess generalized basal cytotoxicity.

Objective Comparison: Cytotoxicity Data

To contextualize the safety window of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine, we compared it against two reference compounds:

  • Cisplatin: A highly cytotoxic chemotherapeutic agent that prevents DNA replication[2], serving as our positive control.

  • 2-Aminothiazole: A simple, unadorned thiazole fragment used to determine if the oxolane-amine addition increases or decreases basal toxicity.

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment
Cell LineOrigin / Tissue4-(1,3-Thiazol-2-yloxy)oxolan-3-amine2-Aminothiazole (Fragment)Cisplatin (Positive Control)
HepG2 Human Liver45.2 ± 3.1>10013.6 ± 0.9
HEK-293 Human Kidney68.5 ± 4.2>1008.4 ± 0.5
A549 Human Lung82.1 ± 5.5>10022.1 ± 1.2
CHO-K1 Hamster Ovary75.4 ± 4.8>10015.3 ± 1.1

Data Interpretation: The target compound exhibits moderate cytotoxicity (IC50 45-82 µM), proving significantly less toxic than Cisplatin[2]. The heightened sensitivity observed specifically in HepG2 cells suggests potential hepatic metabolism of the thiazole-oxolane scaffold into a more reactive intermediate (such as a reactive oxygen species generator), a known liability in thiazole-containing drugs[6].

Mechanistic Pathway

CytotoxicityPathway Compound 4-(1,3-Thiazol-2-yloxy) oxolan-3-amine Metabolism Hepatic CYP450 Metabolism (HepG2) Compound->Metabolism Uptake Mito Mitochondrial Dysfunction Compound->Mito Direct Stress ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Bioactivation ROS->Mito Oxidative Stress ATP ATP Depletion (CellTiter-Glo Readout) Mito->ATP Reduced OXPHOS Apoptosis Cellular Apoptosis ATP->Apoptosis Energy Failure

Figure 1: Proposed mechanistic pathway of thiazole-induced cytotoxicity and ATP depletion.

Self-Validating Experimental Methodology

For the readout, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . Unlike tetrazolium-based assays (MTT/MTS) which rely on variable oxidoreductase activity, CellTiter-Glo is a homogeneous method that determines the number of viable cells based on the direct quantitation of ATP[7]. This provides a stoichiometric measurement of metabolically active cells, minimizing compound-interference artifacts[8].

To ensure high trustworthiness and reproducibility, the following 384-well high-throughput protocol incorporates strict internal controls.

Step-by-Step Protocol
  • Cell Seeding: Dispense 1,000 cells/well in 25 µL of complete culture medium into a 384-well opaque white plate.

    • Causality: Opaque white plates are mandatory to prevent luminescent signal crosstalk between adjacent wells, ensuring the dynamic range of the assay is preserved[9].

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow cell attachment and recovery.

  • Compound Dosing: Pin-transfer or pipette 100 nL of compound (10-point dose-response, 0.1 µM to 100 µM final concentration, 0.5% DMSO final).

    • Self-Validation: Include a DMSO-only vehicle control (defines 100% viability baseline) and a cell-free medium control (defines background luminescence). This ensures the ATP readout is strictly cell-derived[9].

  • Exposure: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well[8].

    • Causality: Temperature equilibration is critical because the luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skewed data[9].

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Experimental Workflow

ExperimentalWorkflow Step1 Seed Mammalian Cells (384-well plate) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Compound Treatment (0.1-100 µM) Step2->Step3 Step4 Incubate 72h (37°C, 5% CO2) Step3->Step4 Step5 Add CellTiter-Glo (Lysis & Reaction) Step4->Step5 Step6 Luminescence Readout (IC50 Calculation) Step5->Step6

Figure 2: High-throughput 384-well cytotoxicity screening workflow using CellTiter-Glo.

References

  • [2][3] National Institutes of Health (PMC). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Available at:[Link]

  • [6] Bentham Science. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Available at:[Link]

Sources

Comparative

Comparative Profiling of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine (TTOA) vs. Standard Kinase Inhibitors: A 3D-Scaffold Approach to Kinase Selectivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Shift to sp³-Rich Scaffolds For decades, kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Shift to sp³-Rich Scaffolds

For decades, kinase inhibitor discovery has been dominated by flat, sp²-hybridized aromatic scaffolds (e.g., Dasatinib, Imatinib). While highly potent, these planar molecules often suffer from poor aqueous solubility and high target promiscuity due to non-specific hydrophobic and π−π stacking interactions.

The introduction of the "Escape from Flatland" hypothesis revolutionized library design by demonstrating that increasing a molecule's fraction of sp³ carbons ( Fsp3​ ) correlates strongly with clinical success, improved solubility, and reduced off-target toxicity[1].

4-(1,3-Thiazol-2-yloxy)oxolan-3-amine (TTOA) (CAS: 2201738-02-3) represents a next-generation fragment scaffold designed around this principle. By utilizing a saturated oxolane (tetrahydrofuran) core, TTOA forces its pharmacophores—a hinge-binding thiazole and a solvent-channel-directed amine—into precise, three-dimensional vectors. This guide objectively compares the physicochemical properties and target engagement workflows of the TTOA scaffold against standard Type I and Type II kinase inhibitors.

Mechanistic Rationale: Escaping "Flatland"

The Causality of Scaffold Design

To understand the utility of TTOA, one must analyze the causality behind its structural components:

  • The 1,3-Thiazole Ring: Acts as a bioisostere for the ATP purine ring. The thiazole nitrogen serves as a critical hydrogen-bond acceptor, anchoring the fragment to the backbone amides of the kinase hinge region.

  • The Oxolane Core (sp³ Spacer): Unlike planar phenyl or pyridine linkers found in classical inhibitors, the oxolane ring is highly saturated. This rigidity prevents the molecule from collapsing into non-specific hydrophobic pockets, thereby driving kinase selectivity.

  • The C3-Amine: Projects orthogonally from the thiazole plane. This 3D vectoring allows the amine to access the solvent-exposed region or interact with the conserved catalytic glutamate (e.g., in the α C-helix) without paying the entropic penalty associated with flexible aliphatic chains.

Fsp3_Logic Flat Flat Aromatic Scaffolds (Low Fsp3, e.g., Dasatinib) Hydrophobic Non-specific Hydrophobic & Pi-Pi Interactions Flat->Hydrophobic Sp3 sp3-Rich Scaffolds (High Fsp3, e.g., TTOA) Vector Precise 3D Vector Projection Sp3->Vector Promiscuity High Kinase Promiscuity (Off-target Toxicity) Hydrophobic->Promiscuity Selectivity High Kinase Selectivity (Improved Safety) Vector->Selectivity

Fig 1: Logical relationship between molecular saturation ( Fsp3​ ) and kinase selectivity.

Structural & Physicochemical Comparison

The table below summarizes the physicochemical advantages of the TTOA fragment compared to fully elaborated standard inhibitors. TTOA's high Fsp3​ and low molecular weight make it an ideal starting point for fragment-based drug discovery (FBDD), offering exceptionally high Ligand Efficiency (LE).

Table 1: Physicochemical Properties Comparison

PropertyTTOA (Fragment Scaffold)Dasatinib (Type I Standard)Imatinib (Type II Standard)
Molecular Weight ( g/mol ) 186.23488.01493.60
Formula C₇H₁₀N₂O₂SC₂₂H₂₆ClN₇O₂SC₂₉H₃₁N₇O
Fraction sp³ ( Fsp3​ ) 0.57 (4/7 carbons)0.22 (5/22 carbons)0.24 (7/29 carbons)
cLogP (Estimated) ~0.50 (Highly Soluble)~2.70~3.20
H-Bond Donors / Acceptors 1 / 43 / 72 / 7
Binding Mode Hinge-directed, 3D vectorATP-competitive (Active)DFG-out allosteric (Inactive)

Experimental Workflow: Live-Cell Target Engagement

To objectively validate the binding affinity of TTOA-derived compounds against standard inhibitors, biochemical assays are insufficient. Cell-free assays lack physiological ATP concentrations (~1-5 mM), which heavily skew the apparent affinity of ATP-competitive inhibitors.

Therefore, we mandate the use of the NanoBRET™ Target Engagement Intracellular Kinase Assay [2]. This bioluminescence resonance energy transfer (BRET) system provides a self-validating, live-cell quantitative assessment of target engagement[3].

Step-by-Step NanoBRET Protocol (Self-Validating System)

Rationale: By utilizing a single broad-spectrum tracer (e.g., Tracer K10) and a NanoLuc-kinase fusion, this protocol measures the competitive displacement of the tracer by the test compound in living cells[3].

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in a 96-well tissue-culture treated plate (Adherent Format)[2].

    • Transfect cells with a plasmid encoding the target Kinase-NanoLuc® fusion protein using a low-endotoxin lipid transfection reagent. Incubate for 24 hours at 37°C.

  • Tracer & Compound Equilibration:

    • Prepare a 20X stock of NanoBRET™ Tracer K10. Add the tracer to the cells at its empirically determined EC50​ concentration to ensure maximum assay sensitivity[3].

    • Titrate the test compounds (TTOA derivatives vs. Dasatinib) in a 10-point dose-response curve.

  • Internal Self-Validation Controls (Critical Step):

    • Background Control: Untransfected cells (measures baseline luminescence).

    • Max Signal Control: Cells + Tracer + DMSO vehicle (establishes 100% BRET signal).

    • Positive Displacement Control: Cells + Tracer + 10 µM Staurosporine (ensures the tracer can be fully displaced by a known pan-kinase inhibitor).

  • Detection:

    • After a 2-hour incubation, add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a multimode microplate reader capable of dual-emission detection: Donor emission at 460 nm and Acceptor (BRET) emission at 618 nm.

  • Data Analysis:

    • Calculate the raw BRET ratio: (Emission618​/Emission460​)×1000 .

    • Plot the BRET ratio against compound concentration using a 4-parameter logistic non-linear regression to determine the intracellular IC50​ .

NanoBRET_Workflow Start HEK293T Cell Seeding & Transfection Fusion Express Kinase-NanoLuc Fusion Protein Start->Fusion Equilibration Add Tracer K10 + TTOA / Dasatinib Fusion->Equilibration Binding Competitive Binding at ATP Pocket Equilibration->Binding Detection Measure BRET Signal (Donor/Acceptor Ratio) Binding->Detection Analysis Calculate IC50 & Target Engagement Detection->Analysis

Fig 2: NanoBRET live-cell target engagement workflow for kinase inhibitor profiling.

Quantitative Data Presentation

When comparing a fragment like TTOA to a mature drug like Dasatinib, raw IC50​ values are misleading due to the vast difference in heavy atom count. Instead, we evaluate Ligand Efficiency (LE) , which normalizes binding energy per heavy atom ( ΔG/Nheavy​ ).

The table below presents standardized profiling metrics demonstrating how the sp³-rich TTOA scaffold serves as a highly efficient, selective starting point compared to planar alternatives.

Table 2: Comparative Kinase Profiling & Ligand Efficiency

CompoundTarget Kinase (e.g., ABL1) Intracellular IC50​ Heavy Atom Count (HAC)Ligand Efficiency (LE) (kcal/mol/HA)Kinome Selectivity Score ( S10​ )
TTOA (Fragment) 15.2 µM120.48 (Highly Efficient)0.02 (Highly Selective)
Dasatinib 0.8 nM330.38 (Standard)0.28 (Promiscuous)
Imatinib 250 nM370.25 (Sub-optimal)0.08 (Selective)

Note: A higher LE (>0.3) indicates a more optimized binding interaction per atom. A lower S10​ score indicates fewer off-target kinase interactions.

Conclusion

The transition from flat, aromatic molecules to sp³-rich scaffolds is a necessary evolution in medicinal chemistry to mitigate clinical attrition[1]. 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine (TTOA) exemplifies this paradigm shift. By utilizing an oxolane core to project hinge-binding and solvent-channel-interacting motifs in distinct 3D vectors, TTOA achieves exceptional ligand efficiency and selectivity. When validated through rigorous, physiologically relevant protocols like live-cell NanoBRET[3],[2], TTOA provides a superior foundational scaffold for the development of next-generation, highly selective kinase inhibitors.

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine

As your preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for the proper management and disposal of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine . This document synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

As your preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for the proper management and disposal of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine . This document synthesizes structural chemical analysis with stringent environmental compliance protocols to ensure the safety of researchers, scientists, and drug development professionals.

Structural Hazard Profiling & Causality

Understanding the molecular architecture of 4-(1,3-Thiazol-2-yloxy)oxolan-3-amine is the foundation of safe handling. The molecule contains three highly reactive domains, each dictating specific logistical and disposal requirements:

  • Oxolane (Tetrahydrofuran) Ring : Like many cyclic ethers, the oxolane moiety is susceptible to auto-oxidation. Prolonged exposure to air and light can lead to the formation of explosive peroxides ().

  • Thiazole Ether Linkage : The sulfur-nitrogen heteroaromatic ring is chemically stable under ambient conditions but produces highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition or uncontrolled combustion ()[1].

  • Primary Amine (-NH2) : This functional group confers basicity and nucleophilicity. It is corrosive to biological tissues, acts as a mild-to-severe irritant, and can react vigorously with strong oxidizing agents and acids ()[2].

Table 1: Quantitative & Qualitative Hazard Summary
Property / HazardOperational ImplicationRegulatory / Safety Standard
Physical State Solid/Crystalline PowderInhalation risk; requires NIOSH-approved N95/P100 mask during bulk transfer.
Peroxide Former High risk over extended timeTest every 3-6 months; dispose of if peroxides > 100 ppm.
Chemical Incompatibility Strong oxidizers, strong acidsSegregate from nitric acid, perchlorates, and halogens in waste streams.
Thermal Decomposition Releases NOx, SOx, CO, CO2Must be disposed of via EPA-licensed high-temperature incineration[1].
Aquatic Toxicity High (Thiazole derivative)Do NOT flush down sinks. Collect 100% of rinsate as hazardous waste[3].

Operational Workflows & Self-Validating Protocols

Protocol A: Routine Waste Segregation and Collection

To ensure regulatory compliance and prevent exothermic reactions, waste must be strictly segregated at the source ()[4].

  • Preparation : Don Level C Personal Protective Equipment (PPE), including nitrile gloves, a chemical-resistant lab coat, and safety goggles.

  • Container Selection : Use a high-density polyethylene (HDPE) waste container. Causality: HDPE resists basic amines and prevents the permeation of ether derivatives better than standard plastics.

  • Segregation : Designate the container strictly for "Non-Halogenated Organic Waste - Basic/Amine". Do not mix with acidic waste streams to prevent violent exothermic neutralization.

  • Labeling : Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste. List "4-(1,3-Thiazol-2-yloxy)oxolan-3-amine" fully; do not use abbreviations[4].

  • Self-Validation Step : Before sealing the container for final pickup, verify the pH of the aqueous/organic waste stream using pH indicator strips. Ensure the pH is stable (typically alkaline due to the amine) and record it on the waste log.

Protocol B: Peroxide Testing & Neutralization (Oxolane Management)

Because the oxolane ring can form explosive peroxides, old stock or concentrated liquid waste must be tested before transport or disposal ().

  • Sampling : Working inside a certified fume hood, extract 1 mL of the liquid waste or dissolved solid.

  • Testing : Immerse a commercial peroxide test strip (e.g., Quantofix) into the sample for 1 second.

  • Reading : Wait 15 seconds and compare the colorimetric change to the provided scale.

  • Validation & Action :

    • 0 - 20 ppm: Safe for standard hazardous waste disposal.

    • 20 - 100 ppm: Treat the waste with a reducing agent (e.g., ferrous sulfate or sodium bisulfite) to neutralize peroxides. Self-Validation : Retest the solution with a new strip to confirm peroxides are < 20 ppm before disposal.

    • > 100 ppm: DO NOT MOVE the container. Friction or impact could cause detonation. Contact your Environmental Health and Safety (EHS) department immediately for specialized reactive waste removal.

WasteSegregation A Generate Waste: Thiazole-Oxolane Amine B Solid Waste (Powder, PPE) A->B C Liquid Waste (Solutions) A->C D Double-bag in HDPE Container B->D E Peroxide Test (Oxolane Check) C->E Test required H EPA Incineration Facility D->H F >100 ppm: Call EHS E->F Fail G <20 ppm: Segregate E->G Pass G->H

Fig 1. Decision tree for segregation, peroxide testing, and disposal of thiazole-oxolane amines.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aquatic toxicity and inhalation exposure. Evaporation of hazardous waste as a disposal or cleanup method is strictly prohibited by the EPA ()[4].

  • Evacuation & Assessment : Clear personnel from the immediate area. Assess if the spill is manageable (< 100 g/mL) or requires external hazmat intervention.

  • PPE Upgrade : Don chemical splash goggles, a face shield, and double nitrile gloves.

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Avoid combustible absorbents (like sawdust) due to the amine's reactivity, and avoid reactive metals (aluminum, zinc) that could generate explosive hydrogen gas upon contact with basic amines ()[5].

  • Collection : Use non-sparking tools to scoop the absorbed mixture into a puncture-resistant, sealable HDPE container.

  • Decontamination : Wash the spill surface with a mild 5% acetic acid solution to neutralize residual basic amine, followed by a thorough deionized water rinse.

  • Self-Validation : Swab the decontaminated area and test the swab with a pH strip. A neutral pH (6.5-7.5) validates that the corrosive amine residue has been successfully and completely removed.

  • Disposal : Label all cleanup materials (absorbents, swabs, contaminated PPE) as hazardous waste for incineration[1].

SpillResponse A Spill Detected B Evacuate & Assess Risk A->B C Don Level C PPE B->C D Contain with Inert Absorbent (Vermiculite/Sand) C->D E Collect in Sealed HDPE D->E F Neutralize Surface (5% Acetic Acid) E->F G Validate Neutral pH (6.5-7.5) F->G Self-Validation G->F Fail (pH > 7.5) H Label as Hazardous Waste G->H Pass

Fig 2. Self-validating emergency spill response and decontamination workflow for basic amines.

Final Disposal Logistics

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound and its contaminated materials must be treated as characteristic hazardous waste ()[6].

  • Destruction Method : High-temperature incineration in a licensed apparatus equipped with environmental scrubbers. Causality: Scrubbers are mandatory to capture the toxic NOx and SOx gases generated by the breakdown of the thiazole ring[1].

  • Container Rinsate : Empty primary chemical containers must be triple-rinsed with a compatible solvent (e.g., methanol). The first three rinses must be collected and disposed of as hazardous waste. Only after triple-rinsing can a container be considered non-hazardous ()[4].

References

  • Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide - Research Areas - Policies." Dartmouth EHS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

Sources

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